(R)-methyl morpholine-2-carboxylate hydrochloride (R)-methyl morpholine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1352709-55-7
VCID: VC6832784
InChI: InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1
SMILES: COC(=O)C1CNCCO1.Cl
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62

(R)-methyl morpholine-2-carboxylate hydrochloride

CAS No.: 1352709-55-7

Cat. No.: VC6832784

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62

* For research use only. Not for human or veterinary use.

(R)-methyl morpholine-2-carboxylate hydrochloride - 1352709-55-7

Specification

CAS No. 1352709-55-7
Molecular Formula C6H12ClNO3
Molecular Weight 181.62
IUPAC Name methyl (2R)-morpholine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1
Standard InChI Key DYMNXWIUMADROW-NUBCRITNSA-N
SMILES COC(=O)C1CNCCO1.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-Methyl morpholine-2-carboxylate hydrochloride is a hydrochloride salt of a morpholine derivative substituted with a methyl ester group at the 2-position. Key structural and physicochemical properties include:

PropertyValueSource
CAS Number1352709-55-7
Molecular FormulaC₆H₁₂ClNO₃
Molecular Weight181.62 g/mol
IUPAC Namemethyl (2R)-morpholine-2-carboxylate; hydrochloride
SMILESCOC(=O)C1CNCCO1.Cl
Chiral CenterR-configuration at C2

The compound’s stereochemistry at the 2-position is critical for its interactions in biological systems, influencing binding affinity and metabolic stability. The hydrochloride salt enhances aqueous solubility, facilitating its use in solution-phase reactions .

Synthesis and Production

Industrial Production

Industrial production, as reported by Suzhou Sibian Chemical Technology Co., Ltd., achieves batches of up to 100 kg with 99% purity . Key optimizations include:

  • Continuous Flow Reactors: Ensuring consistent reaction temperatures and residence times.

  • Crystallization Techniques: Recrystallization from nitrile solvents (e.g., acetonitrile) to remove impurities and isolate the hydrochloride salt .

  • Quality Control: Rigorous HPLC monitoring to verify enantiomeric excess and chemical purity .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

(R)-Methyl morpholine-2-carboxylate hydrochloride is primarily used as a building block in the synthesis of bioactive molecules. Its morpholine ring, a common pharmacophore, contributes to:

  • CNS-Targeting Drugs: Enhanced blood-brain barrier penetration due to the morpholine’s polar yet lipophilic nature.

  • Anticancer Agents: Structural modifications at the 2-position enable interactions with kinase domains .

Role in Stereoselective Synthesis

The compound’s chiral center makes it valuable for producing enantiomerically pure pharmaceuticals. For example, it could serve as a precursor in the synthesis of β-blockers or antiviral agents where stereochemistry dictates therapeutic efficacy .

Related Compounds and Derivatives

Several structurally related morpholine derivatives have been reported, including:

  • Morpholine-3-carboxylic acid hydrochloride (CAS 1187928-88-6): Differing in carboxylate position, used in gene delivery systems.

  • (S)-Methyl morpholine-2-carboxylate hydrochloride (CAS 1417789-45-7): Enantiomer with distinct biological activity profiles.

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